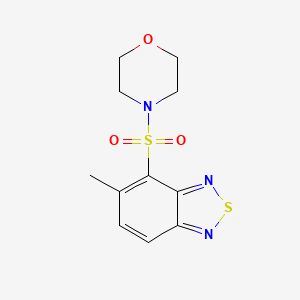

5-methyl-4-(4-morpholinylsulfonyl)-2,1,3-benzothiadiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of derivatives related to 5-methyl-4-(4-morpholinylsulfonyl)-2,1,3-benzothiadiazole involves several steps, including condensation, cyclization, and reactions with various organic acids and aldehydes. For instance, Salgın-Gökşen et al. (2007) synthesized related compounds through reactions of acetic acid hydrazide with hydrazine hydrate and subsequent cyclization processes (Salgın-Gökşen et al., 2007).

Molecular Structure Analysis

The molecular structure of compounds related to 5-methyl-4-(4-morpholinylsulfonyl)-2,1,3-benzothiadiazole has been elucidated using X-ray crystallography. For example, Al-Hourani et al. (2015) analyzed the crystal structures of tetrazole derivatives, providing insights into the planarity and interactions of the molecular rings (Al-Hourani et al., 2015).

Chemical Reactions and Properties

The chemical reactions of this compound involve various organic chemistry processes, such as Michael-type addition reactions and electrooxidative bond formation. For instance, Esmaili and Nematollahi (2013) conducted electrochemical synthesis involving electrooxidation processes to create related disulfide compounds (Esmaili & Nematollahi, 2013).

Physical Properties Analysis

The physical properties of derivatives of 5-methyl-4-(4-morpholinylsulfonyl)-2,1,3-benzothiadiazole, such as their phase transition, molecular aggregation, and fluorescence, have been studied. Kluczyk et al. (2016) investigated the spectroscopic properties of thiadiazole derivatives in lipid bilayer systems, revealing insights into their molecular organization and interactions (Kluczyk et al., 2016).

Scientific Research Applications

Antimicrobial and Antifungal Agents

Research has explored derivatives of 1,3,4-thiadiazole, including structures related to 5-Methyl-4-(4-Morpholinylsulfonyl)-2,1,3-Benzothiadiazole, for their potential as antimicrobial and antifungal agents. Specifically, Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine were synthesized and showed notable antimicrobial activities against various strains, highlighting their potential utility in developing new antimicrobial therapies (Gür et al., 2020).

Anticancer Activity

The synthesis and evaluation of novel sulfonamide derivatives, including those related to 5-Methyl-4-(4-Morpholinylsulfonyl)-2,1,3-Benzothiadiazole, have shown promising anticancer activities. Specifically, certain compounds demonstrated significant cytotoxic effects on breast and colon cancer cell lines, suggesting their potential as lead compounds for anticancer drug development (Ghorab et al., 2015).

Antitumor Properties

A study on 2-(4-aminophenyl)benzothiazoles, structurally related to 5-Methyl-4-(4-Morpholinylsulfonyl)-2,1,3-Benzothiadiazole, revealed their highly selective and potent antitumor properties. These compounds induce cytochrome P450 1A1, which is crucial for their antitumor activity, and generate DNA adducts in sensitive tumor cells, both in vitro and in vivo. This mechanism underlines their potential as antitumor agents (Leong et al., 2003).

Synthetic Methodology

Research has also focused on the synthesis of o-sulfamidotriazobenzenes from compounds like 1,1'-sulfonylbis(benzotriazole), which shares a sulfonamide linkage with 5-Methyl-4-(4-Morpholinylsulfonyl)-2,1,3-Benzothiadiazole. These synthetic methodologies contribute to the development of novel compounds with potential applications in various fields, including medicinal chemistry (Katritzky et al., 2007).

properties

IUPAC Name |

4-[(5-methyl-2,1,3-benzothiadiazol-4-yl)sulfonyl]morpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O3S2/c1-8-2-3-9-10(13-18-12-9)11(8)19(15,16)14-4-6-17-7-5-14/h2-3H,4-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGLKSERAIQXWCM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=NSN=C2C=C1)S(=O)(=O)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methyl-4-(4-morpholinylsulfonyl)-2,1,3-benzothiadiazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methoxy-2,3-dimethyl-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzenesulfonamide](/img/structure/B5535559.png)

![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(2-ethylbutanoyl)-1-piperazinyl]-2-methylpyrimidine](/img/structure/B5535581.png)

![5,7-dimethyl-2-(2-thienyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5535582.png)

![3-[3-(1,4-dioxaspiro[4.5]dec-2-ylmethyl)-1,3-oxazolidin-2-yl]pyridine](/img/structure/B5535584.png)

![3-(3-bromophenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one](/img/structure/B5535592.png)

![6-methyl-2-{[4-(3-pyridinylmethoxy)-1-piperidinyl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5535595.png)

![4-[(2-methylimidazo[1,2-a]pyrimidin-3-yl)carbonyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5535596.png)

![4-{[4-(4-fluorophenyl)-1-piperazinyl]sulfonyl}-N-methyl-2-thiophenecarboxamide](/img/structure/B5535602.png)

![N-(2-bromophenyl)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propanamide](/img/structure/B5535609.png)

![1-[(6-benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)methyl]-1H-1,2,3-benzotriazole](/img/structure/B5535630.png)

![9-{[2-(dimethylamino)pyrimidin-5-yl]methyl}-2-(2-methoxyethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5535634.png)